

Application Notes and Protocols for Tumor Visualization Using Indocyanine Green (ICG)

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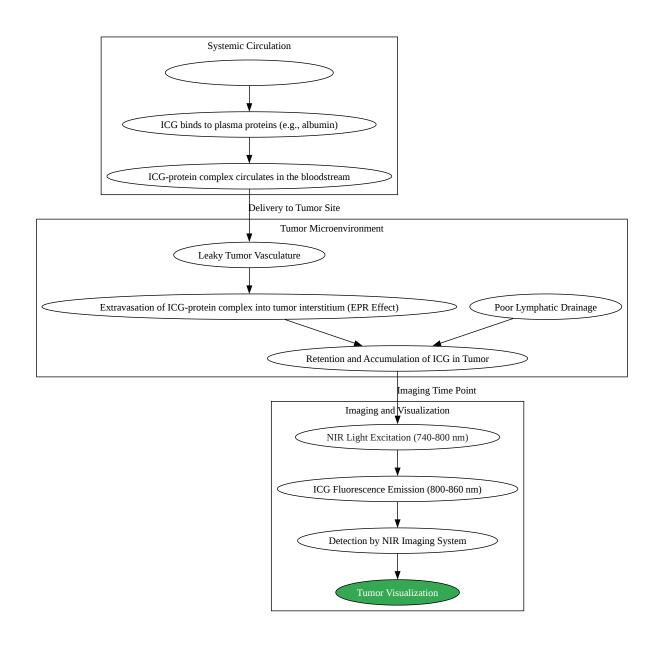
Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the FDA for various diagnostic applications.[1][2] In the realm of cancer research, ICG is increasingly utilized for the intraoperative visualization of tumors, sentinel lymph nodes, and tumor margins.[2][3] Its fluorescence in the NIR spectrum (approximately 800-860 nm) allows for deep tissue penetration with minimal autofluorescence, leading to a high signal-to-background ratio.[4] This document provides detailed application notes and experimental protocols for the use of ICG in tumor visualization for cancer research.

Mechanism of Action: The Enhanced Permeability and Retention (EPR) Effect

The primary mechanism by which ICG accumulates in tumor tissues is the Enhanced Permeability and Retention (EPR) effect.[5] Tumor vasculature is often leaky and disorganized, with poorly formed lymphatic drainage. This allows macromolecules and nanoparticles, including ICG which binds to plasma proteins, to extravasate from the blood vessels and accumulate in the tumor interstitium.[5] This passive targeting mechanism leads to a higher concentration of ICG in the tumor compared to surrounding healthy tissues.





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Quantitative Data Presentation

The following tables summarize key quantitative data for ICG in tumor visualization.

Table 1: Optical Properties of Indocyanine Green (ICG)

Property	Value	Reference
Excitation Range	740-800 nm	[4]
Emission Range	800-860 nm	[4]
Circulation Half-life (free ICG)	150-180 seconds	[6]

Table 2: Signal-to-Background Ratios (SBR/TBR) in Preclinical Models

Tumor Model	ICG Formulation	Dose	Time Point	SBR/TBR	Reference
A549 (Lung Cancer)	ICG-PCL micelles	-	24 h	9.2 ± 2.5	[6]
A549 (Lung Cancer)	Free ICG	-	24 h	3.4 ± 2.1	[6]
U87MG (Glioblastoma)	QD800-RGD	~200 pmol	24 h	10.7 ± 1.5 %ID/g	[7]
HT29 (Colon Cancer) Liver Metastases	Free ICG	0.025 mg	24 h	1.81 (tumor to liver)	[8]
Glioblastoma (Human)	"Second Window" ICG	-	19-30 h	7.50 ± 0.74	[9]

Table 3: Recommended ICG Dosing for Preclinical and Clinical Research



Application	Species	Dose	Reference
In Vivo Mouse Imaging	Mouse	1-4 mg/kg	[2][3]
In Vivo Rabbit Imaging	Rabbit	0.5 mg/kg	[10]
Clinical Tumor Visualization	Human	0.1-0.2 mg/kg	[11]

Experimental Protocols

Protocol 1: In Vivo Tumor Imaging in a Mouse Model

This protocol outlines the procedure for real-time, in vivo fluorescence imaging of subcutaneous tumors in mice using ICG.

Materials:

- Indocyanine Green (ICG) powder
- Sterile Water for Injection or Phosphate-Buffered Saline (PBS)
- Tumor-bearing mice (e.g., subcutaneous xenograft model)[3]
- Anesthesia (e.g., isoflurane)
- In vivo imaging system with NIR fluorescence capabilities
- Syringes and needles for intravenous injection

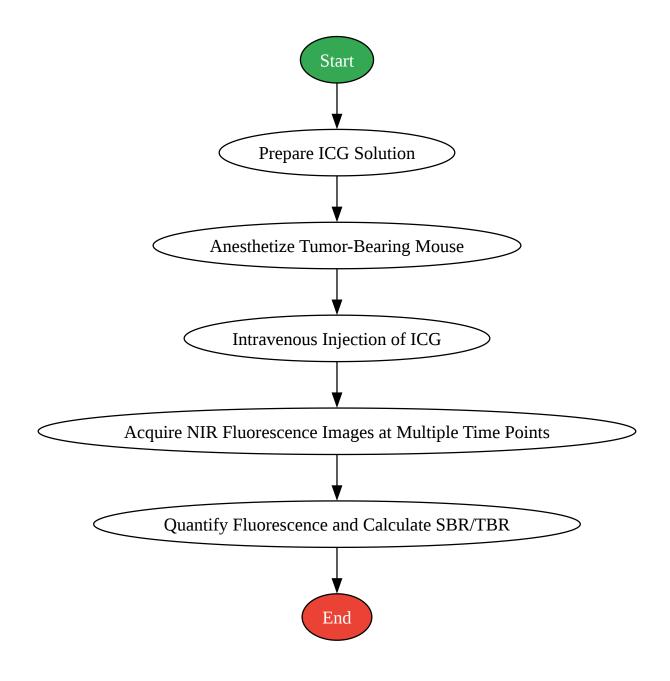
Procedure:

- ICG Preparation:
 - Reconstitute the ICG powder with sterile water or PBS to a stock concentration (e.g., 2.5 mg/mL).[8]



- Further dilute the stock solution with PBS to the desired final concentration for injection (e.g., 0.1-0.4 mg/mL).[3]
- Prepare the solution immediately before use and protect it from light.
- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using a suitable anesthetic agent (e.g., isoflurane).
 - Place the anesthetized mouse on the imaging system's stage.
- ICG Administration:
 - Administer the prepared ICG solution via intravenous (tail vein) injection.[2] The typical dose ranges from 1 to 4 mg/kg.[2][3]
- In Vivo Imaging:
 - Acquire fluorescence images at various time points post-injection (e.g., 3, 6, 12, and 24 hours) to determine the optimal imaging window.
 - Set the imaging system parameters for ICG detection (Excitation: ~740-800 nm, Emission: ~800-860 nm).[4]
 - Acquire both white light and fluorescence images for anatomical reference.
- Data Analysis:
 - Quantify the fluorescence intensity in the tumor and surrounding normal tissue.
 - Calculate the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR) to assess tumor contrast.





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Protocol 2: Ex Vivo Tumor and Organ Imaging

This protocol describes the procedure for ex vivo imaging of tumors and major organs following in vivo ICG administration to assess biodistribution.

Materials:

· Mouse from in vivo imaging experiment

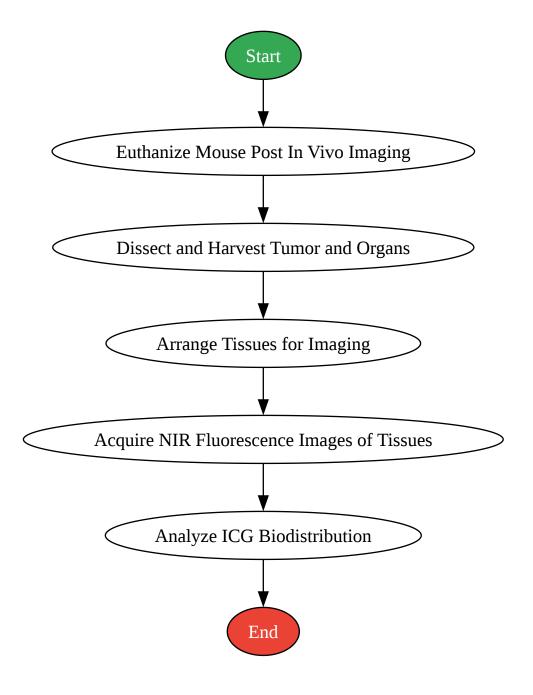


- · Surgical tools for dissection
- In vivo imaging system or a dedicated ex vivo imaging system
- Petri dishes or black surface for tissue placement

Procedure:

- Euthanasia and Tissue Harvesting:
 - At the final imaging time point from the in vivo study, humanely euthanize the mouse.
 - Carefully dissect and harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).[12]
- Ex Vivo Imaging:
 - Arrange the harvested tumor and organs on a non-fluorescent surface (e.g., a petri dish on a black background).
 - Acquire fluorescence images of the tissues using the imaging system with the same settings as the in vivo imaging.[12]
- Data Analysis:
 - Quantify the fluorescence intensity for each organ and the tumor.
 - Analyze the biodistribution of ICG by comparing the fluorescence signals across different tissues.





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Conclusion

Indocyanine green is a valuable tool for tumor visualization in cancer research, offering a high degree of sensitivity and deep tissue penetration. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize ICG in their preclinical and clinical studies. Further optimization of dosing, timing, and imaging parameters may be necessary depending on the specific tumor model and imaging system used. The



development of ICG-loaded nanoparticles also presents a promising avenue for improving tumor targeting and signal enhancement.[4][6]

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